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Compound of Interest

Compound Name: Rogaratinib

Cat. No.: B610551

For researchers and drug development professionals, understanding the precise selectivity of a
kinase inhibitor is paramount. This guide provides an objective comparison of Rogaratinib's
inhibitory activity against Fibroblast Growth Factor Receptors (FGFRS) versus other kinases,
supported by experimental data and detailed protocols.

Rogaratinib (BAY 1163877) is a potent, orally available, and selective pan-FGFR inhibitor that
targets FGFR1, FGFR2, FGFR3, and FGFRA4.[1][2][3] Deregulated FGFR signaling is a known
driver in various cancers, making it a promising therapeutic target.[4][5] Rogaratinib has
demonstrated broad antitumor activity in preclinical cancer models where FGFR is
overexpressed and is currently under investigation in multiple clinical trials.[4][6][7][8][9]

Comparative Kinase Inhibition Profile

To ascertain the selectivity of Rogaratinib, its inhibitory activity was assessed against a panel
of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50)
and dissociation constant (Kd) values, demonstrating a clear preference for the FGFR family.
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Kinase Target IC50 (nM) Kd (nM)
FGFR1 18-11.2 1.6

FGFR2 <1l 5.0

FGFR3 9.2-185 7.8

FGFR4 1.2-201 7.6

VEGFR3 (FLT4) 127 - 130 Not Reported
CSF1R 166 Not Reported
Tie2 1,300 Not Reported

Data compiled from multiple sources.[3][4][10]

The data clearly indicates that Rogaratinib is significantly more potent against all four FGFR
isoforms compared to other tested receptor tyrosine kinases such as VEGFR3, CSF1R, and
Tie2.[4]

Further comprehensive profiling using KINOMEscan™ technology, which assesses binding to
468 kinases, confirmed Rogaratinib's high selectivity. At a concentration of 100 nM, significant
competition binding (>65%) was observed for only four non-mutant kinases besides the FGFR
family. Even at a higher concentration of 1 uM, only 18 additional kinases showed significant
binding.[1][4]

Experimental Protocols

The determination of Rogaratinib's kinase inhibition profile involves standardized biochemical
assays.

Radiometric Kinase Activity Assays

This method is employed to measure the enzymatic activity of the target kinase in the presence
of the inhibitor.

Objective: To determine the IC50 values of Rogaratinib against FGFR1, FGFR2, FGFRS3,
FGFRA4, and other selected kinases.
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Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a
substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to
the inhibitory activity of the compound.

General Protocol:

» Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific
substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [y-33P]ATP) in a suitable
buffer.

« Inhibitor Addition: Rogaratinib is added to the reaction mixture at various concentrations. A
control reaction without the inhibitor is also prepared.

 Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific
period to allow the kinase reaction to proceed.

o Reaction Termination: The reaction is stopped, typically by adding a solution that denatures
the kinase or by spotting the mixture onto a filter membrane that binds the substrate.

e Washing: The filter membranes are washed to remove unincorporated radiolabeled ATP.

o Detection: The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

» Data Analysis: The percentage of inhibition at each Rogaratinib concentration is calculated
relative to the control. The IC50 value is then determined by fitting the data to a dose-
response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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